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Compound of Interest

Compound Name:
4,5-Difluoro-2-methoxybenzyl

chloride

Cat. No.: B8649585 Get Quote

Executive Summary
4,5-Difluoro-2-methoxybenzyl chloride (CAS: 303044-01-1) is a specialized electrophilic

building block used primarily in medicinal chemistry.[1][2][3] It serves as a critical intermediate

for introducing the 4,5-difluoro-2-methoxybenzyl motif—a lipophilic, metabolically stable variant

of the classic p-methoxybenzyl (PMB) group. The presence of fluorine atoms at the 4 and 5

positions modulates the electronic properties of the aromatic ring, enhancing metabolic stability

against oxidative metabolism while maintaining the steric profile required for ligand-target

interactions.

Chemical Identity & Physical Properties[4][5][6][7][8]
[9]
The compound is characterized by a benzyl chloride core substituted with a methoxy group at

the ortho position and two fluorine atoms at the para and meta positions relative to the methoxy

group.
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Property Value

IUPAC Name
1-(Chloromethyl)-4,5-difluoro-2-

methoxybenzene

CAS Number 303044-01-1

Molecular Formula

Molecular Weight 192.59 g/mol

SMILES COc1cc(F)c(F)cc1CCl

InChIKey MRKNPXQHQXLCTD-UHFFFAOYSA-N

Physical Specifications
Parameter Specification Note

Appearance Colorless to pale yellow liquid
Darkens upon storage due to

HCl release.

Boiling Point ~115–120 °C (at 15 mmHg) Predicted based on analogues.

Density ~1.35 g/mL Estimated.

Solubility
DCM, THF, Toluene, Ethyl

Acetate

Reacts with protic solvents

(MeOH, Water).

Stability Moisture Sensitive

Hydrolyzes to the

corresponding alcohol and

HCl.

Strategic Synthesis Protocols
Two primary routes are recommended for the synthesis of 4,5-difluoro-2-methoxybenzyl
chloride. Route A is preferred for laboratory-scale high-purity applications, while Route B is a

direct functionalization method suitable for scale-up, provided regioisomer separation is

managed.
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Route A: Deoxychlorination of Benzyl Alcohol (High
Fidelity)
This pathway ensures the highest regiochemical purity as the substitution pattern is established

in the precursor.

Precursor: 4,5-Difluoro-2-methoxybenzyl alcohol.

Reagent: Thionyl chloride (

) or Methanesulfonyl chloride (

)/LiCl.

Mechanism:

substitution (or

with

without base).

Route B: Chloromethylation of 3,4-Difluoroanisole
(Direct)
This route utilizes the directing effects of the methoxy group to install the chloromethyl moiety.

Substrate: 3,4-Difluoroanisole (1,2-difluoro-4-methoxybenzene).

Reagents: Paraformaldehyde / HCl (gas) /

(Blanc Reaction conditions).

Regioselectivity: The methoxy group directs ortho/para. The para position is blocked by

Fluorine. The two ortho positions are C2 and C6. C6 is sterically less hindered than C2

(which is flanked by OMe and F), favoring the formation of the desired 1-(chloromethyl)-4,5-

difluoro-2-methoxybenzene.

Synthesis Workflow Diagram
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Pathway Legend

3,4-Difluoroanisole
(Starting Material)

4,5-Difluoro-2-methoxy
benzyl chloride

(Target)

Chloromethylation
(HCHO, HCl, ZnCl2)

Blanc Reaction

4,5-Difluoro-2-methoxy
benzoic acid

4,5-Difluoro-2-methoxy
benzyl alcohol

Reduction
(LiAlH4 or BH3·THF)

Chlorination
(SOCl2, DCM, 0°C)

Route A: High Purity (Recommended)

Route B: Industrial/Direct

Click to download full resolution via product page

Caption: Synthesis pathways comparing the stepwise reduction-chlorination (Route A) vs.

direct chloromethylation (Route B).

Detailed Experimental Protocol (Route A)
This protocol describes the conversion of 4,5-difluoro-2-methoxybenzyl alcohol to the chloride.

This method minimizes the formation of bis-alkylated byproducts common in direct

chloromethylation.

Materials
Starting Material: 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv).

Reagent: Thionyl Chloride (

) (1.2 equiv).

Solvent: Dichloromethane (DCM) (anhydrous).

Catalyst: DMF (Dimethylformamide) (catalytic, 1-2 drops).

Step-by-Step Methodology
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition

funnel, and a nitrogen inlet.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8649585?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8649585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Charge the flask with 4,5-difluoro-2-methoxybenzyl alcohol and anhydrous DCM

(concentration ~0.2 M). Cool the solution to 0 °C using an ice bath.

Activation: Add catalytic DMF (activates

via the Vilsmeier-Haack intermediate).

Addition: Add Thionyl Chloride dropwise over 15 minutes. Note: Gas evolution (HCl,

) will occur. Vent to a scrubber.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]

Endpoint: Disappearance of the alcohol peak.

Workup:

Concentrate the reaction mixture under reduced pressure to remove solvent and excess

.

Caution: Do not use an aqueous workup if the product is intended for immediate use, as

benzyl chlorides hydrolyze.

If purification is needed: Flash chromatography on silica gel (rapid elution with

Hexane/DCM) or vacuum distillation.

Storage: Store under nitrogen at 4 °C.

Handling, Safety, and Stability
Hazard Classification: Corrosive (Category 1B), Lachrymator.

Critical Safety Parameters
Lachrymator: This compound is a potent tear gas. All operations must be performed in a

functioning fume hood.
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Corrosivity: Causes severe skin burns and eye damage.[5][6][7] Alkylating agent (potential

mutagen).

Hydrolysis: Reacts with moisture to release HCl gas. Pressure buildup in sealed containers

is a risk.

Personal Protective Equipment (PPE)
Respiratory: Full-face respirator recommended if working outside a glovebox/hood

(emergency only).

Skin: Double gloving (Nitrile/Neoprene). Standard lab coat.

Eyes: Chemical safety goggles (face shield preferred).

Neutralization Protocol
In case of a spill:

Cover with solid sodium bicarbonate (

) or calcium carbonate.

Slowly add water to hydrolyze the chloride to the alcohol (exothermic).

Dispose of the resulting slurry as halogenated organic waste.

Analytical Characterization
The following spectral data are predicted based on the substituent effects of the 4,5-difluoro

and 2-methoxy groups on the benzyl chloride core.

H NMR (400 MHz, )
6.90 – 7.15 ppm (m, 2H): Aromatic protons. The proton at C6 (ortho to

) will appear as a doublet of doublets (coupling with F5 and F4). The proton at C3 (ortho to
OMe) will appear as a doublet of doublets.
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4.65 ppm (s, 2H): Benzylic methylene (

). This is the diagnostic peak.

3.85 ppm (s, 3H): Methoxy group (

).

F NMR ( )
Two distinct signals in the range of -130 to -150 ppm, showing complex second-order

coupling (

).

Mass Spectrometry (GC-MS / EI)
Molecular Ion (

): 192 (100%), 194 (33%) [Chlorine isotope pattern].

Fragment (

): 157 (Loss of Cl, formation of fluorinated methoxybenzyl cation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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